molecular formula C23H20N2O2S B3415076 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate CAS No. 953136-52-2

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate

Cat. No.: B3415076
CAS No.: 953136-52-2
M. Wt: 388.5 g/mol
InChI Key: CJOUMYAFFCOYCB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with 4-benzylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
  • 2-(Benzo[d]thiazol-2-yl)-6-methylphenol
  • 2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine

Uniqueness

Compared to similar compounds, 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzylbenzoate stands out due to its unique structural features, which confer distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-benzylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-25(2)23-24-20-13-12-19(15-21(20)28-23)27-22(26)18-10-8-17(9-11-18)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOUMYAFFCOYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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